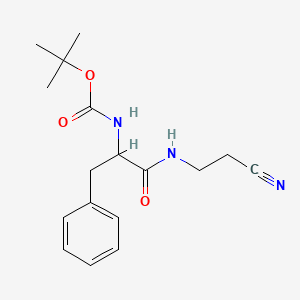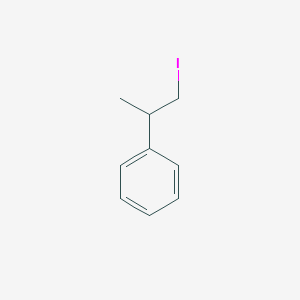
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl ester group and a triazine ring substituted with amino groups at the 4 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and a catalyst like sodium methoxide. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds such as chloroform or bromoethane; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine compounds.
Applications De Recherche Scientifique
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication.
Pathways Involved: By inhibiting DNA gyrase, the compound disrupts the replication process, leading to the death of bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Similar in structure but lacks the propanoate group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of a propanoate group.
2-Chloro-4,6-diamino-1,3,5-triazine: Contains a chlorine atom instead of a methyl ester group.
Uniqueness
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate is unique due to the presence of both the triazine ring and the methyl ester group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
Propriétés
Numéro CAS |
86241-64-7 |
|---|---|
Formule moléculaire |
C7H11N5O2 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate |
InChI |
InChI=1S/C7H11N5O2/c1-14-5(13)3-2-4-10-6(8)12-7(9)11-4/h2-3H2,1H3,(H4,8,9,10,11,12) |
Clé InChI |
LHYSWLRNUDOUEV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=NC(=NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)





